Saturation State: Tetrahydro Core Confers Greater Conformational Flexibility Than the Dihydro Analog
The target compound possesses a fully saturated tetrahydro‑1H‑2‑benzazepine core, whereas the closest commercial analog (CAS 2193067‑99‑9) contains a 2,3‑dihydro double bond. Literature NMR conformational analysis of N‑sulfonyl‑2,3,4,5‑tetrahydro‑1H‑2‑benzazepines demonstrates that the saturated ring adopts a chair conformation with defined axial/equatorial orientations, providing predictable vectorial presentation of the 4‑carboxylic acid [1]. The dihydro analog, by contrast, introduces ring strain and a planarized region that restricts accessible conformational space and can alter metabolic stability . No direct head‑to‑head biological comparison has been published; this evidence rests on class‑level conformational grounds.
| Evidence Dimension | Ring saturation and conformational flexibility |
|---|---|
| Target Compound Data | Fully saturated tetrahydro‑1H‑2‑benzazepine; chair conformation (NMR coupling constant analysis) |
| Comparator Or Baseline | 2,3‑Dihydro‑1H‑2‑benzazepine analog (CAS 2193067‑99‑9); one endocyclic double bond |
| Quantified Difference | Qualitative: chair vs. half‑chair equilibrium; no quantitative ΔΔG available |
| Conditions | NMR conformational analysis in CDCl₃ at 25 °C (class data, Ref. 1) |
Why This Matters
Conformational pre‑organization affects binding entropy and metabolic vulnerability; a saturated scaffold offers a distinct profile for structure‑based design.
- [1] Garrido, L. et al. Complete ¹H and ¹³C NMR spectral assignment of N‑aralkylsulfonamides, N‑sulfonyl‑1,2,3,4‑tetrahydroisoquinolines and N‑sulfonyl‑2,3,4,5‑tetrahydro‑1H‑2‑benzazepines. Conformational analysis. Magn. Reson. Chem. 2005, 43, 841–849. https://pubmed.ncbi.nlm.nih.gov/16152627/. View Source
